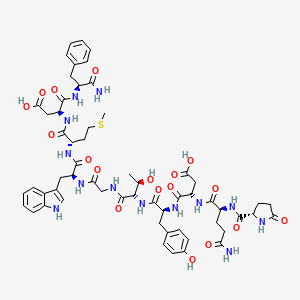
Melanocyte protein Pmel 17 precursor (209-217)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanocyte protein Pmel 17 precursor (209-217) is a fragment of the premelanosome protein, which plays a crucial role in melanosome morphogenesis and pigmentation. This protein is predominantly expressed in pigment cells and is involved in the formation of intralumenal fibrils within early-stage melanosomes, upon which eumelanins deposit in later stages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Melanocyte protein Pmel 17 precursor (209-217) involves solid-phase peptide synthesis (SPPS), a common method for peptide production. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation .
Industrial Production Methods
Industrial production of this peptide fragment can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Melanocyte protein Pmel 17 precursor (209-217) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce substitutions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .
Wissenschaftliche Forschungsanwendungen
Melanocyte protein Pmel 17 precursor (209-217) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanosome formation and pigmentation processes.
Medicine: Explored as a potential target for melanoma immunotherapy due to its expression in melanoma cells.
Industry: Utilized in the development of cosmetic products aimed at modulating skin pigmentation
Wirkmechanismus
The mechanism of action of Melanocyte protein Pmel 17 precursor (209-217) involves its role in the formation of amyloid fibrils within melanosomes. These fibrils serve as a scaffold for the deposition of eumelanin, contributing to pigmentation. The peptide interacts with various molecular targets, including adaptor proteins (AP1 and AP2), which facilitate its sorting and trafficking within melanocytes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycoprotein 100 (gp100): Another melanoma-associated antigen involved in melanosome formation.
Silver locus protein homolog (SILV): Shares similar functions in pigmentation and melanosome biogenesis
Uniqueness
Melanocyte protein Pmel 17 precursor (209-217) is unique due to its specific role in the early stages of melanosome formation and its potential as a melanoma-specific antigen. Its ability to form amyloid fibrils distinguishes it from other pigmentation-related proteins .
Eigenschaften
CAS-Nummer |
162558-10-3 |
|---|---|
Molekularformel |
C46H72N10O15 |
Molekulargewicht |
1005.12 |
Sequenz |
ITDQVPFSV |
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Melanocyte protein Pmel 17 precursor (209-217); gp100(209-217) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)




